1-Amino-2-cycloheptylpropan-2-ol;hydrochloride
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Overview
Description
1-Amino-2-cycloheptylpropan-2-ol;hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a cycloheptyl ring, and a hydroxyl group, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
The synthesis of 1-Amino-2-cycloheptylpropan-2-ol;hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of cycloheptanone with nitromethane, followed by reduction and subsequent reaction with epichlorohydrin
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts such as palladium on carbon for the reduction steps.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common.
Chemical Reactions Analysis
1-Amino-2-cycloheptylpropan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions: Typical reagents include chromium trioxide for oxidation, hydrogen gas with palladium for reduction, and alkyl halides for substitution reactions. The reactions are generally carried out under mild to moderate temperatures and pressures.
Major Products: The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
1-Amino-2-cycloheptylpropan-2-ol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Amino-2-cycloheptylpropan-2-ol;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with certain enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, potentially affecting the release and uptake of neurotransmitters.
Comparison with Similar Compounds
1-Amino-2-cycloheptylpropan-2-ol;hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-Aminopropan-2-ol and 3-Amino-3-cyclohexyl-propan-1-ol;hydrochloride share structural similarities.
Uniqueness: The presence of the cycloheptyl ring in this compound distinguishes it from other compounds, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
1-amino-2-cycloheptylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(12,8-11)9-6-4-2-3-5-7-9;/h9,12H,2-8,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEVKWJMXAKFNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CCCCCC1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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